3-(2,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one
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Overview
Description
3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one is an organic compound belonging to the class of chromen-4-ones. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 2,4-dimethoxyphenyl group and a methyl group. Chromen-4-ones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Chroman-4-ol derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-4-one core with a 2,4-dimethoxyphenyl group and a methyl group makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89839-31-6 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-11-17(13-9-8-12(20-2)10-16(13)21-3)18(19)14-6-4-5-7-15(14)22-11/h4-10H,1-3H3 |
InChI Key |
QFBKOQAEMNUEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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